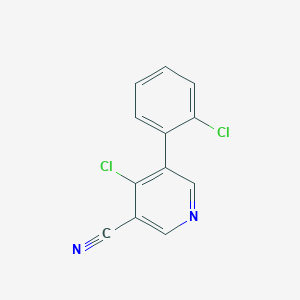![molecular formula C7H14ClNO B13007680 (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B13007680.png)
(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a fused ring system containing both furan and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 3-iodopyridin-4-amine, which undergoes a series of reactions including iodination, carbamate formation, and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities .
Scientific Research Applications
(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: This compound shares a similar fused ring system but with different substituents.
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness
(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride is unique due to its specific ring fusion and the presence of both furan and pyridine moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
QSYGFGDTZMQKHP-UOERWJHTSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCC2.Cl |
Canonical SMILES |
C1CNCC2C1OCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


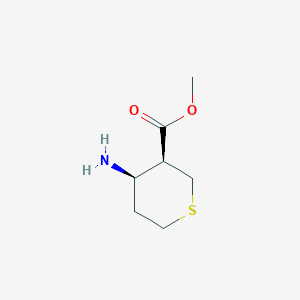
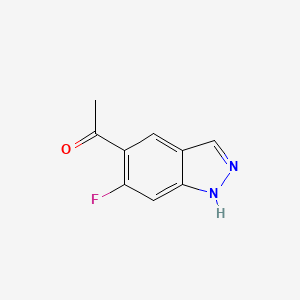
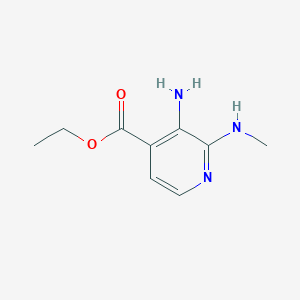
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)

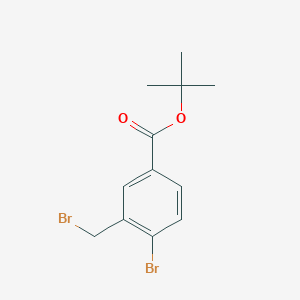
![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007642.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
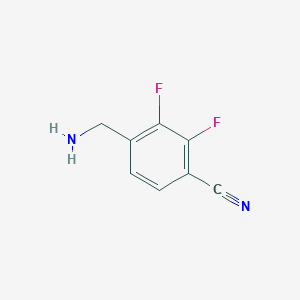
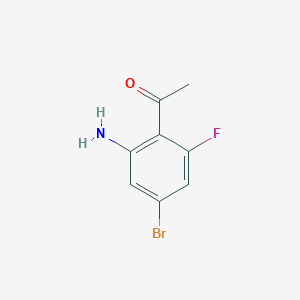
![2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B13007685.png)
![3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13007691.png)
